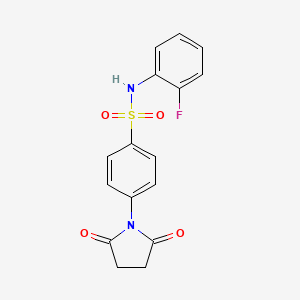![molecular formula C13H10F3N3OS B6422951 2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide CAS No. 943413-70-5](/img/structure/B6422951.png)
2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide (2-PTFA) is a synthetic compound with a wide range of applications in the scientific field. This compound has been studied extensively and has been found to have promising results in a variety of areas, such as drug design, synthetic biology, and biochemistry.
科学研究应用
2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide has been studied extensively and has been found to have promising results in a variety of areas. In drug design, it has been used as a potential inhibitor of the enzyme dipeptidyl peptidase IV, which is involved in the metabolism of peptides. In synthetic biology, 2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide has been used to study protein-protein interactions and to develop novel enzymes. In biochemistry, it has been used to study the structure and dynamics of proteins and to develop new methods for drug delivery.
作用机制
Target of Action
Similar compounds have shown antifungal activities and potential effects on collagen production , suggesting that it may interact with enzymes or receptors involved in these processes.
Mode of Action
The structure and location of the substituent groups on similar compounds have been found to greatly influence their fungicidal activity . This suggests that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Biochemical Pathways
Based on the potential antifungal activity of similar compounds , it can be inferred that it may interfere with the synthesis of essential components of the fungal cell wall or inhibit key enzymes in the metabolic pathways of fungi.
Result of Action
Similar compounds have shown potential effects on suppressing the production of collagen and antifungal activities , suggesting that it may have similar effects.
实验室实验的优点和局限性
2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide has several advantages for lab experiments. It is easy to synthesize and purify, and it is relatively stable in a variety of conditions. Additionally, it is soluble in a variety of solvents, which makes it easy to work with. However, there are some limitations to using 2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide in lab experiments. For example, it is not very soluble in water, which can make it difficult to dissolve in aqueous solutions. Additionally, it has a relatively low solubility in organic solvents, which can make it difficult to work with in organic synthesis.
未来方向
There are a variety of potential future directions for 2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide research. In drug design, it could be used to develop new inhibitors of enzymes involved in the metabolism of peptides. In synthetic biology, it could be used to study protein-protein interactions and to develop novel enzymes. In biochemistry, it could be used to study the structure and dynamics of proteins and to develop new methods for drug delivery. Additionally, it could be used to study the effects of antioxidants and anti-inflammatory compounds on biological systems. Finally, it could be used to develop new methods for synthesizing and purifying compounds.
合成方法
2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide can be synthesized using a variety of methods. One of the most common methods is a three-step synthesis process. In the first step, 4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine is reacted with acetic anhydride to form 4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl acetate. In the second step, this intermediate is reacted with sulfuric acid to form 2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide. Finally, the compound is purified and dried.
属性
IUPAC Name |
2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3OS/c14-13(15,16)10-6-9(8-4-2-1-3-5-8)18-12(19-10)21-7-11(17)20/h1-6H,7H2,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMRHZUPGULGHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(2,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6422875.png)
![2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422883.png)
![8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione](/img/structure/B6422885.png)
![methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylate](/img/structure/B6422893.png)

![2-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B6422910.png)
![4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzamide](/img/structure/B6422914.png)
![methyl 4-({[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B6422920.png)
![ethyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate](/img/structure/B6422934.png)
![methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate](/img/structure/B6422938.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3-chlorophenyl)ethan-1-one](/img/structure/B6422952.png)
![1-(3-chlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B6422953.png)
![2-({4-[(carbamoylmethyl)sulfanyl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6422958.png)
![ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetate](/img/structure/B6422968.png)